

Host Range of Salmonid Alphavirus (SAV): An In-depth Technical Guide

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Executive Summary

Salmonid alphavirus (SAV), the causative agent of Pancreas Disease (PD) in Atlantic salmon and Sleeping Disease (SD) in rainbow trout, represents a significant threat to the European aquaculture industry. Understanding the host range of this virus is critical for disease management, the development of effective vaccines, and the assessment of potential reservoirs of infection. This technical guide provides a comprehensive overview of the known host range of SAV, supported by quantitative data from experimental and natural infections. It details the methodologies for key experiments, including virus isolation, quantification, and in vivo challenge models. Furthermore, this guide illustrates the key signaling pathways involved in the host-virus interaction, providing a deeper understanding of SAV pathogenesis.

Host Susceptibility to Salmonid Alphavirus

The host range of SAV primarily includes salmonid fish species, although susceptibility has been identified in some non-salmonid marine fish. The manifestation and severity of the disease can vary depending on the host species, the SAV subtype, and environmental factors.

Naturally Susceptible Species

Several fish species have been identified as naturally susceptible to SAV infection, where the virus can cause clinical disease.

Host Species	Scientific Name	Common Disease Manifestation	SAV Subtypes Detected	Geographic Regions
Atlantic Salmon	Salmo salar	Pancreas Disease (PD)	SAV1, SAV2, SAV3, SAV4, SAV5, SAV6	Europe
Rainbow Trout	Oncorhynchus mykiss	Sleeping Disease (SD), PD	SAV1, SAV2, SAV3	Europe
Brown Trout	Salmo trutta	Pancreas Disease	Not specified	France
Arctic Char	Salvelinus alpinus	Pancreas Disease	SAV2	Europe
Common Dab	Limanda limanda	Subclinical/Pathology	Marine SAV2	Scotland
Ballan Wrasse	Labrus bergylta	Subclinical	SAV7	Ireland

Experimentally Susceptible Species

In addition to naturally susceptible hosts, several other species have been shown to be susceptible to SAV infection under controlled laboratory conditions.

Host Species	Scientific Name	Experimental Outcome	Reference
Brown Trout	Salmo trutta	Less severe lesions compared to Atlantic salmon	[1]
Common Dab	Limanda limanda	Pathology in exocrine pancreas and heart	[2]

Species with Incomplete Evidence of Susceptibility

For some species, evidence of natural infection exists, but their role as susceptible hosts or reservoirs requires further investigation.

Host Species	Scientific Name	Evidence of Infection	Reference
Long rough dab	Hippoglossoides platessoides	Detection of SAV RNA	[1]
Plaice	Pleuronectes platessa	Detection of SAV RNA	[1]

Quantitative Data on Host Susceptibility

The virulence of SAV and the resulting mortality can differ significantly between host species and viral subtypes. The following tables summarize quantitative data from experimental challenge studies.

Mortality Rates in Experimental Infections

Host Species	SAV Subtype/Isolate	Challenge Method	Cumulative Mortality (%)	Study Reference
Atlantic Salmon (Salmo salar)	SAV3	Waterborne	Higher than injection	[3]
Atlantic Salmon (Salmo salar)	SAV2	Waterborne	Lower than SAV3	[3]
Atlantic Salmon (Salmo salar)	SAV3	Intraperitoneal Injection	~15% (cohabitation)	[3]
Atlantic Salmon (Salmo salar)	SAV2 (outbreak)	Natural	-1.10% (vaccinated vs. control)	[4]
Atlantic Salmon (Salmo salar)	SAV3	Intraperitoneal Injection	16.9% (low gEBV) vs 4.3% (high gEBV)	[5]
Atlantic Salmon (Salmo salar)	SAV3	Cohabitation	20.2% (low gEBV) vs 7.1% (high gEBV)	[5]

gEBV: genomic estimated breeding value

Viral Load in Tissues of Infected Fish

Viral load is a key indicator of virus replication and tissue tropism. The following table presents data on SAV quantification in various tissues from experimentally infected fish.

Host Species	SAV Subtype	Tissue	Method	Viral Load (Ct value or log10 copies)	Time Post-Infection	Study Reference
Atlantic Salmon (Salmo salar)	SAV3	Heart	RT-qPCR	Lower in high gEBV fish	4 and 10 weeks	[5]
Atlantic Salmon (Salmo salar)	SAV3	Heart	RT-qPCR	Cq ~20-35	16-29 days	[6]
Atlantic Salmon (Salmo salar)	SAV3	Pseudobranch	RT-qPCR	Cq ~25-40	12-29 days	[6]
Atlantic Salmon (Salmo salar)	SAV3	Pancreas	RT-qPCR	Detected	16-29 days	[6]
Atlantic Salmon (Salmo salar)	SAV1	Heart	RT-qPCR	Not specified	Not specified	[7]
Atlantic Salmon (Salmo salar)	SAV1	Gills	RT-qPCR	Not specified	Not specified	[7]
Atlantic Salmon (Salmo salar)	SAV1	Head Kidney	RT-qPCR	Not specified	Not specified	[7]

Diploid vs. Triploid Atlantic Salmon	SAV3	Heart	RT-qPCR	No significant difference in copy number	35 days	[8]
Common Dab (Limanda limanda)	SAV3	Pancreas	Not specified	Pathology observed	Not specified	[2]
Common Dab (Limanda limanda)	SAV3	Heart	Not specified	Pathology observed	Not specified	[2]

Experimental Protocols

Standardized and reproducible experimental protocols are essential for determining the host range of SAV and for evaluating the efficacy of control measures.

Virus Isolation and Cell Culture

Objective: To isolate and propagate SAV from tissue samples in a susceptible cell line.

Materials:

- Tissue samples (e.g., heart, pancreas, kidney) from suspect fish
- Chinook salmon embryo (CHSE-214) cells or other susceptible cell lines (e.g., CHH-1, SHK-1)
- Cell culture medium (e.g., L-15) supplemented with fetal bovine serum (FBS) and antibiotics
- Sterile homogenization tools
- Centrifuge
- 24-well or 96-well cell culture plates

- Incubator (15°C)

Procedure:

- Aseptically collect tissue samples from fish.
- Homogenize the tissue in cell culture medium (1:10 w/v).
- Clarify the homogenate by centrifugation at 4,000 x g for 15 minutes at 4°C.
- Filter-sterilize the supernatant through a 0.45 µm filter.
- Inoculate the supernatant onto a monolayer of CHSE-214 cells in a 24-well plate.
- Incubate the plate at 15°C and observe daily for cytopathic effect (CPE), which includes cell rounding, detachment, and lysis. CPE may be subtle or absent in early passages.
- If no CPE is observed after 7-10 days, perform a blind passage by transferring the culture supernatant to fresh cells.
- Confirm the presence of SAV by RT-qPCR or immunofluorescence assay (IFA).

Viral Load Quantification by RT-qPCR

Objective: To quantify the amount of SAV RNA in tissue samples.

Materials:

- Tissue samples
- RNA extraction kit
- Reverse transcriptase
- qPCR master mix with a fluorescent dye (e.g., SYBR Green or TaqMan probe)
- SAV-specific primers and probe (targeting a conserved region like the nsP1 gene)
- Real-time PCR instrument

- RNA standards for absolute quantification (optional)

Procedure:

- Extract total RNA from tissue samples using a commercial kit according to the manufacturer's instructions.
- Assess RNA quality and quantity using a spectrophotometer or fluorometer.
- Perform reverse transcription to synthesize cDNA from the extracted RNA.
- Set up the qPCR reaction by mixing the cDNA template with the qPCR master mix, primers, and probe.
- Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling protocol.
- Analyze the amplification data to determine the cycle threshold (Ct) value for each sample.
- Quantify the viral load relative to a reference gene or by using a standard curve generated from known concentrations of viral RNA.

In Vivo Host Susceptibility Testing: Cohabitation Challenge

Objective: To assess the susceptibility of a fish species to SAV and to study the transmission of the virus under controlled conditions.

Materials:

- Test fish of the species of interest
- SAV-infected shedder fish (previously infected by injection)
- Aquaria with controlled water quality parameters (temperature, salinity, etc.)
- Fish feed

- Disinfectants for biosecurity

Procedure:

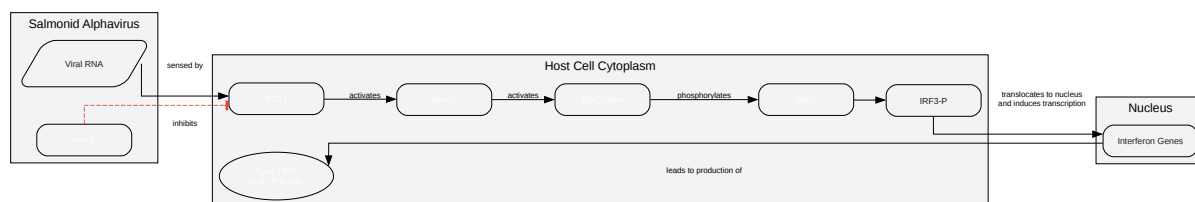
- Acclimate the test fish to the experimental conditions for at least two weeks.
- Introduce a known number of SAV-infected shedder fish into the aquarium with the test fish (e.g., at a ratio of 1:5 shedders to test fish).
- Monitor the fish daily for clinical signs of disease (e.g., lethargy, inappetence, abnormal swimming behavior) and record any mortalities.
- Collect tissue samples from a subset of test fish at regular intervals (e.g., weekly) for viral load quantification and histopathological analysis.
- At the end of the experiment (e.g., after 6-8 weeks), euthanize the remaining fish and collect tissues for final analysis.
- Analyze the data to determine the mortality rate, viral replication kinetics, and tissue pathology in the test species.

Signaling Pathways in SAV Infection

SAV has evolved mechanisms to evade the host's innate immune response, primarily by targeting key signaling pathways.

Inhibition of the RIG-I Signaling Pathway

The RIG-I-like receptor (RLR) pathway is a critical component of the innate immune response to viral RNA. SAV has been shown to inhibit this pathway to facilitate its replication.

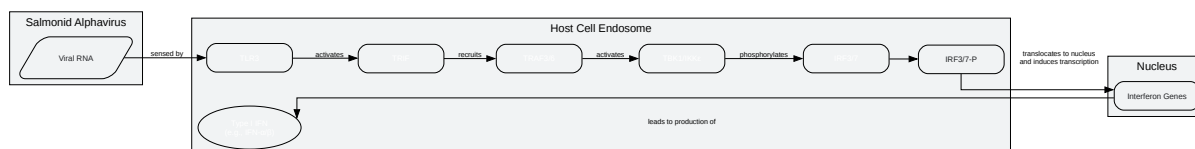


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Caption: SAV nsP2 protein inhibits the RIG-I signaling pathway, preventing the production of type I interferons.

Involvement of Toll-Like Receptor Signaling

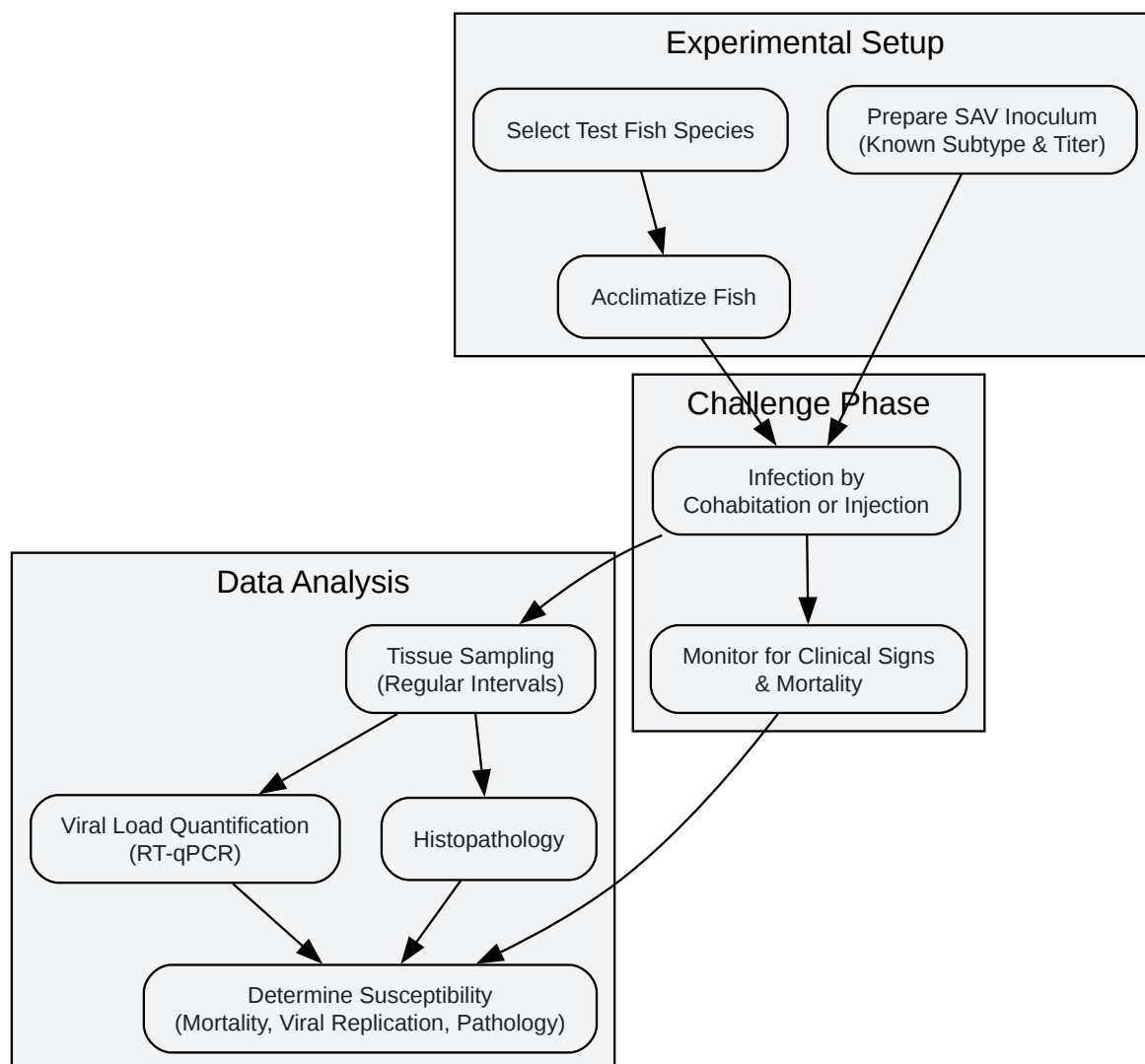
In addition to the RLR pathway, studies suggest that the endosomal Toll-like receptor (TLR) pathway is also activated upon SAV infection, contributing to the innate immune response.



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Caption: SAV infection can activate the endosomal TLR3 signaling pathway, leading to an interferon response.

Experimental Workflow for Host Range Determination



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Caption: Workflow for determining the susceptibility of a fish species to Salmonid alphavirus.

Conclusion

The host range of Salmonid alphavirus extends beyond the primary salmonid species, with evidence of infection and pathology in some non-salmonid marine fish. This highlights the potential for a broader ecological impact and the existence of reservoirs of infection in the wild. The virulence of SAV is subtype-dependent, with SAV3 generally considered more virulent than SAV2 in Atlantic salmon. Understanding the molecular mechanisms of host-virus interactions, particularly the evasion of the innate immune response, is crucial for the development of novel antiviral strategies. The standardized experimental protocols outlined in this guide provide a framework for future research into the host range of SAV and the evaluation of control measures. Continued surveillance and research are essential to mitigate the economic and ecological impact of this important fish pathogen.

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References

- 1. Assessment of listing and categorisation of animal diseases within the framework of the Animal Health Law (Regulation (EU)2016/429): Infection with salmonid alphavirus (SAV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Controlled Field Trial of Pancreas Disease Vaccines in Farmed Atlantic Salmon: Effects on Growth and Mortality During a SAV2 Outbreak - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative trait loci and genes associated with salmonid alphavirus load in Atlantic salmon: implications for pancreas disease resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Pathogenesis of experimental salmonid alphavirus infection in vivo: an ultrastructural insight - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]

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